Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester
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Overview
Description
Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the iodination of benzoic acid to produce 3-iodobenzoic acid. This intermediate is then esterified with 4-(dimethylamino)-2-butyn-1-ol under acidic conditions to yield the final product. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a less reactive compound.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-iodo-, methyl ester
- Benzoic acid, 3-iodo-, ethyl ester
- Benzoic acid, 3-iodo-, propyl ester
Uniqueness
Benzoic acid, 3-iodo-, 4-(dimethylamino)-2-butynyl ester is unique due to the presence of the dimethylamino and butynyl groups, which confer distinct chemical properties and reactivity. These functional groups make it more versatile in chemical synthesis and potentially more effective in biological applications compared to its simpler analogs .
Properties
CAS No. |
130421-67-9 |
---|---|
Molecular Formula |
C13H14INO2 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
4-(dimethylamino)but-2-ynyl 3-iodobenzoate |
InChI |
InChI=1S/C13H14INO2/c1-15(2)8-3-4-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,8-9H2,1-2H3 |
InChI Key |
JPNCLQATIZYJRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
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